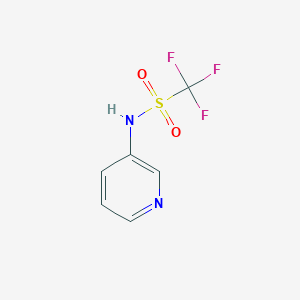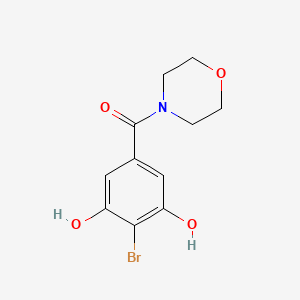
(4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone is a chemical compound that features a brominated phenyl ring with hydroxyl groups at positions 3 and 5, and a morpholine moiety attached to a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone typically involves the bromination of a phenyl ring followed by the introduction of hydroxyl groups. The morpholine moiety is then attached via a methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation reactions, followed by the attachment of the morpholine group. The process would be optimized for efficiency and cost-effectiveness, ensuring high yields and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield quinones, while substitution of the bromine atom could result in various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
(4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups and bromine atom can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. The morpholine moiety may enhance the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromopyridin-3-yl)(morpholin-4-yl)methanone: Similar structure but with a pyridine ring instead of a phenyl ring.
4-(5-Bromopyridin-2-yl)carbonylmorpholine: Another related compound with a pyridine ring and a carbonyl group
Uniqueness
(4-Bromo-3,5-dihydroxyphenyl)(morpholin-4-yl)methanone is unique due to the presence of both hydroxyl groups and a bromine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the morpholine moiety makes it a versatile compound for various applications .
Propiedades
Número CAS |
60679-71-2 |
|---|---|
Fórmula molecular |
C11H12BrNO4 |
Peso molecular |
302.12 g/mol |
Nombre IUPAC |
(4-bromo-3,5-dihydroxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H12BrNO4/c12-10-8(14)5-7(6-9(10)15)11(16)13-1-3-17-4-2-13/h5-6,14-15H,1-4H2 |
Clave InChI |
QOCDWWHHOOCHIP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C2=CC(=C(C(=C2)O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


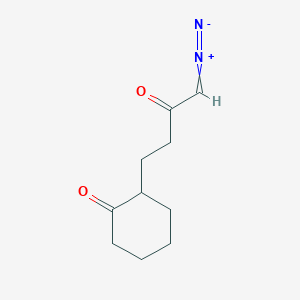
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide](/img/structure/B14607338.png)

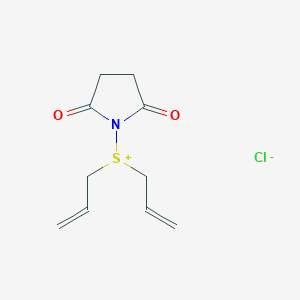
![4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14607354.png)
![4-(2-Piperazin-1-ylpyrido[2,3-d]pyrimidin-4-yl)thiomorpholine;sulfuric acid](/img/structure/B14607358.png)
![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate](/img/structure/B14607359.png)
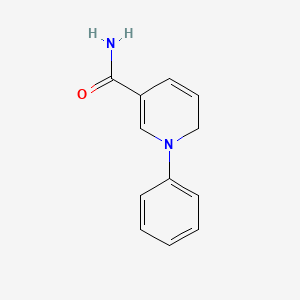
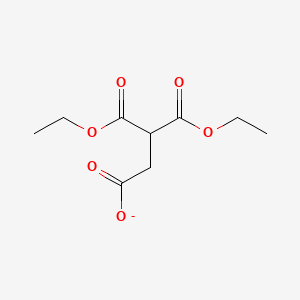
![1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene](/img/structure/B14607369.png)
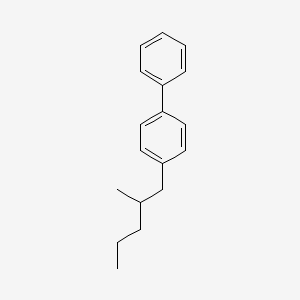
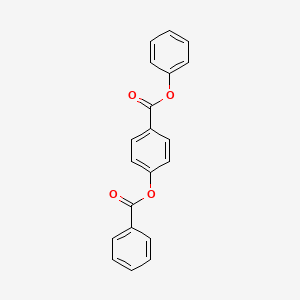
![1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14607388.png)
